Cas no 476463-97-5 (methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate)

Methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound combining coumarin and dihydrothiophene moieties, offering versatile reactivity for synthetic applications. Its structure features a reactive α,β-unsaturated lactone (coumarin) linked to a carboxylate-substituted dihydrothiophene, making it valuable as an intermediate in medicinal chemistry and material science. The electron-rich thiophene ring enhances its potential for further functionalization, while the coumarin scaffold contributes to photophysical properties. This compound is particularly useful in the synthesis of fused heterocycles or as a precursor for bioactive molecules. Its stability under standard conditions and well-defined reactivity profile facilitate controlled modifications in complex synthetic pathways.
methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate structure
476463-97-5 structure
Product Name:methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate
CAS No:476463-97-5
MF:C16H13NO5S
MW:331.343123197556
CID:5914387
PubChem ID:4453871
Update Time:2025-05-19

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate
    • IFLab1_002016
    • AKOS024580674
    • methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate
    • F0529-0493
    • CCG-351161
    • 476463-97-5
    • HMS1417L14
    • AB00668126-01
    • methyl 3-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothiophene-2-carboxylate
    • Oprea1_859245
    • 2-Thiophenecarboxylic acid, 4,5-dihydro-3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester
    • Inchi: 1S/C16H13NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-5,8H,6-7H2,1H3,(H,17,18)
    • InChI Key: REPRDQLVHXQZLU-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SCCC=1NC(C1=CC2=CC=CC=C2OC1=O)=O

Computed Properties

  • Exact Mass: 331.05144369g/mol
  • Monoisotopic Mass: 331.05144369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 607.6±55.0 °C(Predicted)
  • pka: 10.15±0.20(Predicted)

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate Pricemore >>

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Additional information on methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate

Exploring the Potential of Methyl 3-(2-Oxo-2H-Chromene-3-Amido)-4,5-Dihydrothiophene-2-Carboxylate in Advanced Applications

The compound with CAS No 476463-97-5, known as methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of chromenone and thiophene, two structural motifs that are widely studied for their unique electronic properties and potential applications in various industries. The combination of these groups in this molecule creates a versatile platform for exploring novel chemical functionalities and interactions.

The structure of methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is characterized by a chromenone moiety (a benzopyran derivative) connected to a thiophene ring via an amide bond. This arrangement allows for extensive conjugation across the molecule, which is a key factor in determining its optical and electronic properties. Recent studies have highlighted the potential of this compound as a building block for advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The conjugated system within the molecule facilitates efficient charge transport, making it a promising candidate for use in electronic devices.

One of the most exciting developments involving this compound is its application in drug delivery systems. The amide functionality and carboxylic acid ester group provide opportunities for bioconjugation, enabling the molecule to serve as a carrier for therapeutic agents. Researchers have explored its ability to encapsulate drugs and release them in a controlled manner, which could revolutionize treatments for various diseases. Additionally, the thiophene ring's inherent biocompatibility enhances the compound's suitability for biomedical applications.

Recent advancements in synthetic methodologies have also expanded the scope of this compound's applications. For instance, its synthesis can be optimized using green chemistry principles, reducing environmental impact while maintaining high yields. This approach aligns with current trends toward sustainable chemical production and has encouraged further exploration of its industrial scalability.

In conclusion, methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate represents a multifaceted compound with immense potential across diverse fields. Its unique structure and functional groups make it an ideal candidate for innovation in materials science, electronics, and biomedicine. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play a pivotal role in shaping future technologies.

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